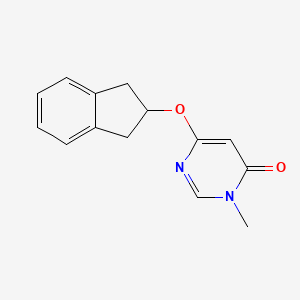
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound that belongs to the class of beta-blockers. It is known for its pharmacological properties, particularly in the treatment of cardiovascular diseases. This compound is characterized by its molecular structure, which includes a diethylamino group, a methoxyphenoxy group, and a propanol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then reacted with diethylamine under controlled conditions to yield 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.
化学反应分析
Types of Reactions
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Formation of new compounds with different functional groups.
科学研究应用
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This results in:
Decreased Heart Rate: Reducing the heart’s workload and oxygen demand.
Vasodilation: Lowering blood pressure by relaxing blood vessels.
Antiarrhythmic Effects: Stabilizing cardiac rhythm by modulating ion channel activity.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: A selective beta1 receptor antagonist used in hypertension treatment.
Metoprolol: A beta1-selective blocker with applications in heart disease management.
Uniqueness
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenoxy group contributes to its lipophilicity, enhancing its ability to cross cell membranes and exert its effects more efficiently.
属性
IUPAC Name |
1-(diethylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-15(5-2)10-12(16)11-18-14-8-6-13(17-3)7-9-14;/h6-9,12,16H,4-5,10-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAYATUYVOMOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)
![2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)
![3-cyclohexyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2399613.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)



